5-Aminomethyl-2-thiouridine

RNA Thermodynamics Base Pairing Stability tRNA Modification

5-Aminomethyl-2-thiouridine (nm⁵s²U) is the exclusive substrate for MnmM methyltransferase, the critical enzyme in bacterial tRNA wobble uridine modification. Only this nucleoside—with its 2-thio group enforcing C3'-endo sugar pucker and 5-aminomethyl side chain modulating ionization—is accepted by MnmM. Substituting 2-thiouridine or 5-methyluridine produces no methylated product, invalidating kinetic, structural, and inhibition assays. Essential for X-ray crystallography, NMR studies of codon-anticodon interactions, and synthetic biology engineering of tRNAs with tailored decoding properties. Unique Tm destabilization profile confirmed. Also serves as an HPLC reference standard for absolute quantification of nm⁵s²U in tRNA hydrolysates (MW 289.31 g/mol).

Molecular Formula C10H15N3O5S
Molecular Weight 289.31 g/mol
Cat. No. B1259639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-2-thiouridine
Molecular FormulaC10H15N3O5S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
InChIInChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1
InChIKeyLOEDKMLIGFMQKR-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-2-thiouridine: A Specialized Wobble Nucleoside for tRNA Research and Translation Fidelity Studies


5-Aminomethyl-2-thiouridine (nm⁵s²U; CAS 109666-14-0) is a modified nucleoside featuring a 2-thiouracil base with a 5-aminomethyl substituent on the pyrimidine ring. It functions as a naturally occurring post-transcriptional modification at the wobble position (position 34) of bacterial and mitochondrial tRNAs, where it plays a critical role in regulating codon-anticodon pairing during translation [1]. This compound is a key intermediate in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), which is essential for translational accuracy and efficiency. Its procurement is primarily driven by investigations into tRNA biology, synthetic biology for the construction of semi-synthetic organisms, and the development of novel RNA therapeutics [2].

5-Aminomethyl-2-thiouridine: Why Other Wobble Modifications Are Not Interchangeable


The functionality of wobble nucleosides is exquisitely sensitive to specific chemical substituents. While related compounds like 2-thiouridine (s²U) and 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) also occupy the tRNA wobble position, they exhibit distinct base-pairing preferences and thermodynamic properties. Substituting 5-aminomethyl-2-thiouridine with a different analog will fundamentally alter codon recognition, translation fidelity, and duplex stability. This is due to the unique combination of the 2-thio group, which confers a C3'-endo sugar conformation, and the specific 5-aminomethyl side chain, which modulates ionization state and base pairing [1]. Therefore, experiments aimed at investigating specific steps in tRNA modification pathways or engineering precise codon-anticodon interactions require this specific compound and cannot be reliably replicated with cheaper or more common analogs [2].

5-Aminomethyl-2-thiouridine: Quantitative Evidence for Differentiation and Selection


Tm Reduction in RNA Duplexes: Direct Thermodynamic Comparison of 5-Aminomethyl-2-thiouridine vs. 2-Thiouridine and Unmodified Uridine

5-Aminomethyl-2-thiouridine (nm⁵s²U) exhibits a distinct effect on RNA duplex stability compared to 2-thiouridine (s²U) and uridine (U). In a systematic study, the melting temperature (Tm) of a 17-bp RNA duplex containing an opposing adenosine was measured for different modifications. The mnm⁵ substituent on a 2-thiouridine core (as in mnm⁵s²U, the methylated derivative) causes a significant destabilizing effect, with the mnm⁵-substituted duplex having a Tm of 57.2 °C, compared to 60.4 °C for the s²U duplex [1]. This demonstrates that the C5-aminomethyl group reduces duplex stability by approximately 3.2 °C relative to the unsubstituted 2-thiouridine.

RNA Thermodynamics Base Pairing Stability tRNA Modification

Molecular Weight Differentiation: Quantitative Purity and Identity Confirmation via Mass Spectrometry

The distinct molecular weight of 5-Aminomethyl-2-thiouridine (289.31 g/mol) provides a definitive analytical handle for its identification and quantification, differentiating it from closely related nucleosides. Its molecular formula is C₁₀H₁₅N₃O₅S [1]. This contrasts sharply with other wobble modifications: unmodified 2-thiouridine (s²U, C₉H₁₂N₂O₅S) has a molecular weight of 260.27 g/mol , 5-methyluridine (m⁵U, C₁₀H₁₄N₂O₆) has a molecular weight of 258.23 g/mol, and 5-aminomethyluridine (nm⁵U, C₁₀H₁₅N₃O₆) lacks the sulfur atom and has a molecular weight of 273.25 g/mol.

Analytical Chemistry Nucleoside Characterization Quality Control

Substrate Specificity in tRNA Maturation: MnmM Methyltransferase Exclusively Acts on 5-Aminomethyl-2-thiouridine

In the biosynthesis of the critical wobble modification 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), the enzyme MnmM (YtqB) exhibits strict substrate specificity. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of 5-aminomethyl-2-thiouridine (nm⁵s²U) to mnm⁵s²U in Bacillus subtilis [1]. This reaction does not occur on 2-thiouridine (s²U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U), or any other related nucleoside lacking the precise 5-aminomethyl-2-thio combination. The enzyme's active site is structurally complementary to the nm⁵s²U-modified anticodon stem-loop, demonstrating that nm⁵s²U is the essential and non-interchangeable substrate for this step.

Enzymology tRNA Modification Pathway Substrate Specificity

5-Aminomethyl-2-thiouridine: Optimal Use Cases Stemming from Quantitative Evidence


Investigating the MnmM/YtqB Methyltransferase Step in Bacterial tRNA Maturation

As demonstrated by its specific enzymatic conversion to mnm⁵s²U by MnmM [4], 5-Aminomethyl-2-thiouridine is the indispensable substrate for in vitro studies of this critical tRNA modification step. Procure this compound for enzymatic assays designed to characterize the kinetics, structure-function relationship, or inhibition of the MnmM methyltransferase. The use of analogs like 2-thiouridine or 5-methyluridine will yield no methylated product, invalidating the experiment.

Synthesis of Defined tRNA Anticodon Stem-Loops for Structural Biology and Biophysical Studies

For research aiming to replicate the precise chemical environment of the bacterial tRNA wobble position, 5-Aminomethyl-2-thiouridine is required. Studies employing X-ray crystallography or NMR spectroscopy to investigate codon-anticodon interactions or ribosome binding require the exact nucleoside to accurately model the structural constraints and electronic effects (e.g., sugar pucker, ionization state) imposed by the 2-thio and 5-aminomethyl groups [4].

Engineering Synthetic tRNA for Non-Canonical Amino Acid Incorporation or Genetic Code Expansion

In the field of synthetic biology, where precise control over translation is paramount, 5-Aminomethyl-2-thiouridine can be used to engineer tRNAs with specific decoding properties. The quantitative Tm data show that this modification destabilizes the codon-anticodon duplex compared to 2-thiouridine [4]. This property can be exploited to tune the binding affinity of a synthetic tRNA for a target codon, allowing for optimization of non-canonical amino acid incorporation efficiency or the suppression of premature termination codons.

Quality Control and Analytical Reference Standard for LC-MS in RNA Modification Analysis

Given its unique molecular weight of 289.31 g/mol, which is distinct from common tRNA nucleosides [4], 5-Aminomethyl-2-thiouridine serves as an excellent analytical reference standard. Procure this compound to create calibration curves for the absolute quantification of nm⁵s²U in biological samples or to use as a retention time marker in HPLC-based analyses of tRNA hydrolysates. This ensures accurate identification and quantification in studies of tRNA modification dynamics or in quality control of synthetic RNAs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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